N-(2-(Benzyloxy)ethyl)thietan-3-amine
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Overview
Description
N-(2-(Benzyloxy)ethyl)thietan-3-amine is a chemical compound with the molecular formula C12H17NOS It is characterized by the presence of a thietan ring, an amine group, and a benzyloxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzyloxy)ethyl)thietan-3-amine typically involves the following steps:
Formation of the Thietan Ring: The thietan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dihalopropane derivative, under basic conditions.
Introduction of the Benzyloxyethyl Group: The benzyloxyethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thietan ring with a benzyloxyethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Benzyloxy)ethyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thietan ring to a more saturated ring system.
Substitution: The benzyloxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietan derivatives.
Substitution: Various substituted thietan derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Benzyloxy)ethyl)thietan-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(Benzyloxy)ethyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyethyl group can enhance the compound’s binding affinity to these targets, while the thietan ring may contribute to its overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Benzyloxy)ethyl)thietan-3-ol: Similar structure but with a hydroxyl group instead of an amine.
N-(2-(Benzyloxy)ethyl)thietan-3-thiol: Contains a thiol group instead of an amine.
N-(2-(Benzyloxy)ethyl)thietan-3-amine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thietan ring and benzyloxyethyl side chain makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2-phenylmethoxyethyl)thietan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-2-4-11(5-3-1)8-14-7-6-13-12-9-15-10-12/h1-5,12-13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKFXNKLAFBVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)NCCOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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